Chloroform-d

Catalog No.
S588395
CAS No.
865-49-6
M.F
CHCl3
M. Wt
120.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroform-d

CAS Number

865-49-6

Product Name

Chloroform-d

IUPAC Name

trichloro(deuterio)methane

Molecular Formula

CHCl3

Molecular Weight

120.38 g/mol

InChI

InChI=1S/CHCl3/c2-1(3)4/h1H/i1D

InChI Key

HEDRZPFGACZZDS-MICDWDOJSA-N

SMILES

C(Cl)(Cl)Cl

Synonyms

Trichloromethane-d; F 20-d; HCC 20-d; NSC 77361-d; R 20-d; R 20 (refrigerant)-d ; Trichloroform-d;

Canonical SMILES

C(Cl)(Cl)Cl

Isomeric SMILES

[2H]C(Cl)(Cl)Cl

Pharmaceutical Research

Summary of Application: Chloroform-D is used in the synthesis of chlorine-containing heterocyclic compounds, which serve as diverse biological agents and drugs in the pharmaceutical industries .

Methods of Application: The specific methods of application vary depending on the drug being synthesized. The general process involves using chloroform-d in chemical reactions to create chlorinated compounds .

Results or Outcomes: The use of Chloroform-D in pharmaceutical research has led to the development of more than 250 FDA approved chlorine-containing drugs, with many more in pre-clinical trials .

Organic Synthesis

Summary of Application: Chloroform-D is used as a CO surrogate in organic synthesis, particularly in the construction of carbonyl compounds .

Methods of Application: Chloroform-D is used in carbonylation reactions as a source of CO. This is because direct utilization of CO gas has drawbacks due to its toxic and explosive nature .

Results or Outcomes: The use of Chloroform-D as a CO surrogate has enabled the efficient insertion of a carbonyl group in organic synthesis, which has significant applications in medicinal and materials chemistry .

NMR Spectroscopy

Summary of Application: Chloroform-D is commonly used as a solvent in NMR (Nuclear Magnetic Resonance) spectroscopy .

Methods of Application: In NMR spectroscopy, Chloroform-D is used as a solvent to dissolve the sample being studied. The deuterium in Chloroform-D is non-responsive to the frequency used for protons in NMR, making it an ideal solvent .

Results or Outcomes: The use of Chloroform-D as a solvent in NMR spectroscopy allows for clear and accurate spectral data, aiding in the analysis of chemical compounds .

Mitigation of Chloroform Decomposition

Summary of Application: Chloroform-D is used in the mitigation of its own decomposition to stabilize susceptible NMR samples .

Methods of Application: Chloroform-D is washed with concentrated disodium carbonate solution and subsequently desiccated with oven-dried disodium carbonate to prevent the formation of highly reactive decomposition products .

Results or Outcomes: This method has proven to be effective in preventing the deterioration of NMR samples, ensuring accurate and reproducible spectral data .

Infrared Spectral Studies

Summary of Application: Chloroform-D is used in infrared spectral studies to investigate C-D stretching and bending motions .

Methods of Application: Infrared spectroscopy is used to study the interaction of Chloroform-D with different solvents .

Results or Outcomes: These studies provide valuable insights into the molecular behavior of Chloroform-D, contributing to our understanding of its properties and interactions .

Interaction with Activated Carbons

Summary of Application: Chloroform-D is used to analyze the interaction of water with activated carbons .

Methods of Application: The effect of Chloroform-D on the interaction of water with activated carbons is analyzed .

Solvent for Lipid Extraction

Summary of Application: Chloroform-D is used as a solvent in the extraction of lipids, a process crucial in biochemistry and food science .

Methods of Application: In lipid extraction, a sample is mixed with Chloroform-D and other solvents. The lipids dissolve in the Chloroform-D, separating them from the rest of the sample .

Results or Outcomes: This method allows for the efficient extraction of lipids, which can then be analyzed or used in further experiments .

Study of Protein-Ligand Interactions

Summary of Application: Chloroform-D is used in the study of protein-ligand interactions, which is important in drug discovery .

Methods of Application: In these studies, a protein and a potential drug (ligand) are dissolved in Chloroform-D. NMR spectroscopy is then used to analyze the interaction between the protein and the ligand .

Results or Outcomes: This method provides valuable insights into how potential drugs interact with their target proteins, aiding in the development of new medications .

Study of Chemical Reactions

Summary of Application: Chloroform-D is used in the study of chemical reactions, particularly those involving chlorinated compounds .

Methods of Application: In these studies, Chloroform-D is used as a reactant or solvent in chemical reactions. The progress of the reaction is then monitored using various analytical techniques .

Results or Outcomes: These studies provide valuable information about the mechanisms of chemical reactions, which has applications in various fields such as organic synthesis and environmental science .

Chloroform-d, also known as deuterated chloroform, is an organic compound with the chemical formula CDCl₃. It is a colorless, dense liquid that is primarily used as a solvent in nuclear magnetic resonance spectroscopy due to its low cost and favorable chemical properties. The deuterium atom in chloroform-d replaces one of the hydrogen atoms found in regular chloroform (CHCl₃), which minimizes interference in NMR spectroscopy by reducing the signal from protons in the solvent itself. This makes it invaluable for analyzing organic compounds without the solvent's proton signals overwhelming the results .

Chloroform-d shares many safety concerns with its non-deuterated counterpart:

  • Toxicity: Chloroform-d can be harmful if inhaled, ingested, or absorbed through the skin.
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified chloroform as a probable human carcinogen.
  • Environmental Impact: Chloroform-d is considered an environmental hazard due to its potential to deplete the ozone layer.

Precautions

  • Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling chloroform-d.
  • Avoid prolonged or repeated exposure.
  • Properly dispose of waste according to local regulations.
, similar to its non-deuterated counterpart. Notably:

  • Formation of Dichlorocarbene: Chloroform-d can react with sodium hydroxide to produce dichlorocarbene (CCl₂), which is an important intermediate in various organic reactions, including the Reimer-Tiemann reaction that forms aryl aldehydes from phenols .
  • Conversion to Phosgene: Under UV light and in the presence of oxygen, chloroform-d can slowly convert to phosgene (COCl₂), releasing hydrogen chloride gas. This reaction poses significant safety risks due to phosgene's toxicity .
  • Haloform Reaction: Chloroform-d can be produced via haloform reactions involving deuterated acetone and sodium hypochlorite, yielding chloroform-d as a byproduct.

Chloroform-d can be synthesized through several methods:

  • Deuteration of Chloroform: This can be achieved by reacting chloroform with deuterated reagents or using heavy water.
  • Reaction of Hexachloroacetone with Deuterium Oxide: A common method involves treating hexachloroacetone with deuterium oxide in the presence of a catalyst like pyridine:
    O=C(CCl3)2+D2O2CDCl3+CO2O=C(CCl_3)_2+D_2O\rightarrow 2CDCl_3+CO_2
  • Haloform Reaction: Similar to regular chloroform, chloroform-d can be produced via haloform reactions involving deuterated acetone and sodium hypochlorite .

Chloroform-d is primarily used as a solvent in:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a standard solvent for various organic compounds due to its low reactivity and ability to dissolve a wide range of substances without interfering with proton signals.
  • Chemical Synthesis: It acts as a reagent in various organic reactions, particularly those involving dichlorocarbene intermediates.
  • Analytical Chemistry: Due to its unique properties, it is often employed in laboratories for sample preparation and analysis .

Studies on chloroform-d focus on its stability and interactions with other chemicals. It is known that:

  • Chloroform-d can react with strong bases or nucleophiles, leading to undesirable side reactions.
  • Its stability can be enhanced by storing it in brown bottles or over stabilizing agents like copper chips or silver foil .
  • The presence of residual non-deuterated chloroform can affect NMR results, necessitating careful handling and storage practices .

Chloroform-d shares similarities with several other compounds used in spectroscopy and organic synthesis. Here are some notable comparisons:

CompoundFormulaKey FeaturesUnique Aspects
ChloroformCHCl₃Common solvent; reacts photochemicallyMore toxic than chloroform-d; produces phosgene
Deuterated DichloromethaneCD₂Cl₂Used as an NMR solvent; less common than chloroform-dHigher boiling point; more expensive
Carbon TetrachlorideCCl₄Non-polar solvent; used in industrial applicationsHighly toxic; not suitable for NMR spectroscopy
DichloromethaneCH₂Cl₂Versatile solvent; used for extraction processesLess dense than chloroform; more reactive

Chloroform-d's uniqueness lies in its specific application as an NMR solvent due to its deuterium content, which minimizes proton interference while still being chemically versatile for various organic reactions .

XLogP3

2.3

UNII

P1NW4885VT

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 99 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 63 of 99 companies with hazard statement code(s):;
H302 (93.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (80.95%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H336 (22.22%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (82.54%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (82.54%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (17.46%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

865-49-6

Wikipedia

Chloroform-d

Dates

Modify: 2023-08-15

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